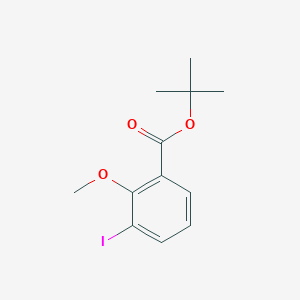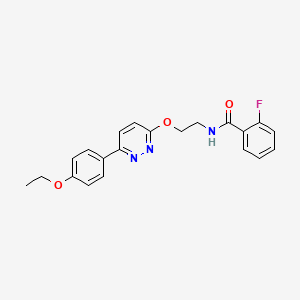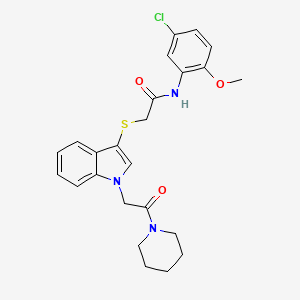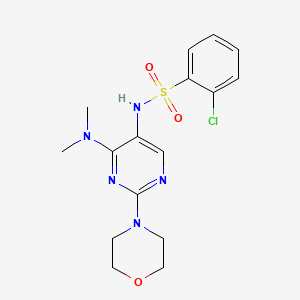
Tert-butyl 3-iodo-2-methoxybenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl and methoxybenzoate derivatives can be complex and involves various chemical reactions. For instance, tert-butyl peroxybenzoate has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, the synthesis of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid has been reported, with some compounds showing promising antibacterial activity . The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has also been used to synthesize related compounds with high yields .
Molecular Structure Analysis
The molecular structure of tert-butyl and methoxybenzoate derivatives can be characterized using various spectroscopic methods and X-ray crystallography. For example, Schiff base compounds derived from tert-butyl and methoxybenzoate precursors have been characterized by FTIR, NMR, and X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and other structural features . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and methoxybenzoate derivatives can involve various reactions. Electromethoxylation reactions have been studied for compounds like 4-tert-butylcatechol, which undergoes methoxylation to form methoxyquinone derivatives . The reductive amination of tert-butyl and methoxybenzyl derivatives has also been reported, demonstrating the formation of N-heterocyclic amines . These reactions are indicative of the versatile reactivity of tert-butyl and methoxybenzoate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and methoxybenzoate derivatives can vary widely depending on their specific structure. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the oxidation of a tert-butyl substituted phenol, indicating the influence of tert-butyl groups on the oxidation behavior of the compound . The hydrogen-bonded structures of certain tert-butyl and methoxybenzyl derivatives have been studied, showing how minor changes in substituents can significantly affect the hydrogen-bonded arrangements in the solid state .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Tert-butyl 3-iodo-2-methoxybenzoate has been explored in various chemical syntheses and reactions. One study demonstrates its role as an intermediate in the synthesis of PROTAC molecules, employing palladium-catalyzed Suzuki reactions (Qi Zhang et al., 2022). Another research investigated the reactions of similar compounds, revealing insights into nucleophilic aromatic substitution and conjugate addition mechanisms (T. Hattori et al., 1995).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-methoxybenzoic and 4-tert-butylbenzoic acid, structurally related to this compound, have been synthesized and shown to have promising antibacterial activity, especially against Gram-positive bacteria like Bacillus spp. (Łukasz Popiołek & Anna Biernasiuk, 2016).
Materials Science and Catalysis
This compound and its derivatives are also relevant in materials science and catalysis. For instance, research on tert-butyl perbenzoate, a related compound, demonstrates its utility in Fujiwara-Moritani reactions, useful in organic synthesis (Xinzhu Liu & K. K. Hii, 2011). Similarly, studies on tert-butyl peroxybenzoate have explored its role in α-methylation of dicarbonyl compounds, offering insights into radical-initiated chemical transformations (Songjin Guo et al., 2014).
Environmental and Safety Aspects
Environmental and safety aspects of related compounds have been studied as well. For example, the thermal decomposition process of tert-butyl peroxybenzoate has been examined to assess potential hazards like fire or explosion in industrial contexts (J. Jiang et al., 2019).
Biological Applications
In the realm of biology, related compounds have been assessed for potential bioactive properties. Schiff base compounds with structural similarities have shown diverse biological activities, including antibacterial, antifungal, and antioxidant properties (M. Sirajuddin et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 3-iodo-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDDVAHFPZAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)
![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)


![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)


![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)